molecular formula C6H16N2O B1314587 3-[(3-Aminopropyl)amino]-1-propanol CAS No. 40226-15-1

3-[(3-Aminopropyl)amino]-1-propanol

Cat. No.: B1314587
CAS No.: 40226-15-1
M. Wt: 132.2 g/mol
InChI Key: LJSUIIHXGIFTAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3-Aminopropyl)amino]-1-propanol is a compound that belongs to the class of alkanolamines. It is characterized by the presence of both amino and hydroxyl functional groups, making it a versatile molecule in various chemical reactions and applications. This compound is often used as an intermediate in the synthesis of pharmaceuticals, polymers, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(3-Aminopropyl)amino]-1-propanol typically involves the reaction of 3-chloropropanol with 3-aminopropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the substitution reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound involves the catalytic hydrogenation of 3-aminopropionitrile in the presence of a suitable catalyst such as Raney nickel. The reaction is conducted under high pressure and temperature to achieve high yields and purity. The product is then subjected to various purification steps to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: 3-[(3-Aminopropyl)amino]-1-propanol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

3-[(3-Aminopropyl)amino]-1-propanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the modification of biomolecules for various biochemical assays and studies.

    Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[(3-Aminopropyl)amino]-1-propanol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile due to the presence of amino groups, allowing it to participate in various chemical reactions. It can also form hydrogen bonds with other molecules, influencing their stability and reactivity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    3-Amino-1-propanol: A primary alkanolamine with similar functional groups but different reactivity and applications.

    4-Amino-1-butanol: Another alkanolamine with a longer carbon chain, leading to different physical and chemical properties.

    2-Amino-1-propanol: A structural isomer with different spatial arrangement and reactivity.

Uniqueness: 3-[(3-Aminopropyl)amino]-1-propanol is unique due to its bifunctional nature, allowing it to participate in a wide range of chemical reactions. Its specific structure and functional groups make it a valuable intermediate in the synthesis of various compounds, distinguishing it from other similar alkanolamines.

Properties

IUPAC Name

3-(3-aminopropylamino)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2O/c7-3-1-4-8-5-2-6-9/h8-9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJSUIIHXGIFTAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)CNCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00549383
Record name 3-[(3-Aminopropyl)amino]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00549383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40226-15-1
Record name 3-((Aminopropyl)amino)-1-propanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040226151
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[(3-Aminopropyl)amino]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00549383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-((AMINOPROPYL)AMINO)-1-PROPANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WVJ8RN91HN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(3-Aminopropyl)amino]-1-propanol
Reactant of Route 2
Reactant of Route 2
3-[(3-Aminopropyl)amino]-1-propanol
Reactant of Route 3
Reactant of Route 3
3-[(3-Aminopropyl)amino]-1-propanol
Reactant of Route 4
Reactant of Route 4
3-[(3-Aminopropyl)amino]-1-propanol
Reactant of Route 5
3-[(3-Aminopropyl)amino]-1-propanol
Reactant of Route 6
Reactant of Route 6
3-[(3-Aminopropyl)amino]-1-propanol
Customer
Q & A

Q1: What is the significance of 3-[(3-Aminopropyl)amino]-1-propanol in the context of CO2 capture?

A1: this compound is a degradation product observed during the study of amine-based solvents for CO2 capture []. Specifically, it was identified in the degradation process of a blend of 3-amino-1-propanol and 1-(2-hydroxyethyl)pyrrolidine. While not a target compound for CO2 capture, its presence offers insights into the stability and potential long-term performance of these solvent systems. Understanding the formation pathways and prevalence of degradation products like this compound is crucial for optimizing solvent formulations and mitigating efficiency loss over time.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.